NSC781406
Overview
Description
NSC781406 is a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR). It has shown significant cytotoxic effects against various cancer cell lines, including pancreatic cancer cells . This compound is particularly effective in inhibiting the PI3Kα isoform, with an IC50 value of 2 nM .
Mechanism of Action
Target of Action
NSC781406 primarily targets the PI3K and mTOR signaling pathways . These pathways are crucial in regulating cell growth, proliferation, and survival. They are often abnormally activated in various types of cancers, including pancreatic cancer .
Mode of Action
This compound acts as a highly potent inhibitor of PI3K and mTOR, with an IC50 of 2 nM for PI3Kα . It inhibits the activation of these pathways, thereby disrupting the downstream processes that they regulate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway . This pathway is related to tumor cell metabolism and is known to maintain a high degree of glycolysis in cancer cells, even under aerobic conditions . By inhibiting this pathway, this compound can disrupt the metabolic processes of cancer cells, affecting their growth and proliferation .
Result of Action
The inhibition of the PI3K and mTOR pathways by this compound results in a significant reduction in the proliferation of various cancer cells . In xenograft models, treatment with this compound resulted in statistically significant antitumor activity, with a mean reduction in relative tumor volume ratio of 52% .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. In one study, it was found that the compound G1 could antagonize the lipid peroxidation caused by this compound in A549 and H1299 cells . This suggests that the cellular environment and the presence of other compounds can influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
NSC781406 plays a significant role in biochemical reactions by inhibiting the activity of PI3K and mTOR enzymes. It has an IC50 value of 2 nM for PI3Kα, 2.7 nM for PI3Kγ, 9.4 nM for PI3Kβ, 14 nM for PI3Kδ, and 5.4 nM for mTOR . This compound interacts with these enzymes by binding to their active sites, thereby preventing their normal function. The inhibition of these enzymes disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival .
Cellular Effects
This compound exerts cytotoxic effects on various types of cancer cells, including pancreatic cancer cells. It inhibits cell proliferation by disrupting the mTOR signaling pathway, which is essential for tumor glucose metabolism . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the PI3K/AKT/mTOR pathway . The inhibition of this pathway leads to reduced glycolysis and increased apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active sites of PI3K and mTOR enzymes, thereby inhibiting their activity . This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis . Additionally, this compound affects gene expression by modulating the activity of transcription factors regulated by the PI3K/AKT/mTOR pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates reasonable stability in liver microsomes, indicating that it is not rapidly degraded . Long-term studies have shown that this compound maintains its inhibitory effects on the PI3K/AKT/mTOR pathway, leading to sustained cytotoxic effects on cancer cells . The stability and degradation of this compound in different biological environments may vary .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At a dosage of 30 mg/kg, this compound exhibits significant antitumor activity, reducing the relative tumor volume ratio by 52% . Higher dosages may lead to increased cytotoxic effects, but they may also cause adverse effects and toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the PI3K/AKT/mTOR signaling pathway. It interacts with enzymes such as PI3K and mTOR, which play critical roles in cellular metabolism and energy production . By inhibiting these enzymes, this compound disrupts metabolic flux and reduces glycolysis in cancer cells . This disruption leads to decreased energy production and increased apoptosis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is likely to be distributed to tissues where the PI3K/AKT/mTOR pathway is active . Its localization and accumulation in specific tissues may depend on the expression levels of transporters and binding proteins that facilitate its uptake and distribution .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with PI3K and mTOR enzymes . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments .
Preparation Methods
The synthesis of NSC781406 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various quantities for research purposes .
Chemical Reactions Analysis
NSC781406 undergoes several types of chemical reactions, primarily involving its inhibitory action on PI3K and mTOR pathways. The compound demonstrates potent inhibition of PI3Kα, PI3Kγ, PI3Kβ, PI3Kδ, and mTOR with IC50 values of 2 nM, 2.7 nM, 9.4 nM, 14 nM, and 5.4 nM, respectively . Common reagents used in these reactions include dimethyl sulfoxide (DMSO) for solubility and various buffers for maintaining reaction conditions . The major products formed from these reactions are the inhibited forms of the target enzymes, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Scientific Research Applications
NSC781406 has a wide range of scientific research applications, particularly in the fields of cancer biology and pharmacology. It has been shown to exert cytotoxic effects against pancreatic cancer cells by inhibiting the mTOR signaling pathway . Additionally, this compound has demonstrated cytotoxic activities against leukemia, non-small cell lung cancer, colon cancer, central nervous system cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer . The compound is also used in studies investigating the role of PI3K and mTOR pathways in cancer cell metabolism and proliferation .
Comparison with Similar Compounds
NSC781406 is often compared with other PI3K and mTOR inhibitors, such as CC-223 and BGT226 . While all three compounds inhibit the PI3K/mTOR pathway, this compound is unique in its high potency against the PI3Kα isoform . Similar compounds include:
- CC-223
- BGT226
- BEZ235
- GDC-0941
These compounds share similar mechanisms of action but differ in their potency, selectivity, and efficacy against various cancer cell lines .
Properties
IUPAC Name |
2,4-difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F2N5O5S2/c1-41-29-27(34-43(39,40)28-8-6-23(30)18-25(28)31)17-22(19-33-29)21-5-7-26-24(16-21)20(9-10-32-26)4-3-11-35-12-14-36(15-13-35)42(2,37)38/h5-10,16-19,34H,11-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRINJUWZRLWKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C#CCN4CCN(CC4)S(=O)(=O)C)NS(=O)(=O)C5=C(C=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F2N5O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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